3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol
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Overview
Description
3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core
Preparation Methods
The synthesis of 3-iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol can be achieved through various synthetic routes. One common method involves the hydrogenation of pyrazolo[1,5-a]pyridines, followed by iodination. Another approach is the pyrazole ring closure by 1,3-dipolar cycloaddition of bicyclic sydnone to propargylic acid derivatives . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol can be compared with other similar compounds such as:
3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride: This compound has a similar structure but differs in its chemical properties and applications.
1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-yn-1-yl)amino]-1H-pyrazole-4-carbonitrile: Another related compound used in agrochemicals.
Properties
CAS No. |
2168559-69-9 |
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Molecular Formula |
C8H11IN2O |
Molecular Weight |
278.09 g/mol |
IUPAC Name |
3-iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol |
InChI |
InChI=1S/C8H11IN2O/c1-5-7(9)8-6(12)3-2-4-11(8)10-5/h6,12H,2-4H2,1H3 |
InChI Key |
VFVSYLUIUXTPLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CCCC(C2=C1I)O |
Origin of Product |
United States |
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